molecular formula C11H15F2N B3201550 [(2,4-Difluorophenyl)methyl](2-methylpropyl)amine CAS No. 1019480-55-7

[(2,4-Difluorophenyl)methyl](2-methylpropyl)amine

Cat. No.: B3201550
CAS No.: 1019480-55-7
M. Wt: 199.24 g/mol
InChI Key: JIOQVVXVCFAYOS-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)methylamine is an organic compound with the molecular formula C11H15F2N It is a derivative of benzylamine, where the benzyl group is substituted with two fluorine atoms at the 2 and 4 positions, and the amine group is attached to a 2-methylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluorophenyl)methylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluorobenzyl chloride and 2-methylpropylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2,4-difluorobenzyl chloride is added dropwise to a solution of 2-methylpropylamine in an appropriate solvent like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (2,4-Difluorophenyl)methylamine may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reactant flow rates can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluorophenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.

    Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2,4-Difluorophenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,4-Difluorophenyl)methylamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms on the benzyl ring can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Difluorophenyl)methylamine: This compound has a methoxy group instead of the 2-methylpropyl chain.

    (2,4-Difluorophenyl)methylamine: This compound has an ethyl group instead of the 2-methylpropyl chain.

    (2,4-Difluorophenyl)methylamine: This compound has a propyl group instead of the 2-methylpropyl chain.

Uniqueness

(2,4-Difluorophenyl)methylamine is unique due to the presence of the 2-methylpropyl chain, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N/c1-8(2)6-14-7-9-3-4-10(12)5-11(9)13/h3-5,8,14H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOQVVXVCFAYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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